molecular formula C6H11ClO B14701563 4-Penten-2-ol, 1-chloro-2-methyl- CAS No. 20924-77-0

4-Penten-2-ol, 1-chloro-2-methyl-

Cat. No.: B14701563
CAS No.: 20924-77-0
M. Wt: 134.60 g/mol
InChI Key: NGWUGWYUMFFKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Penten-2-ol, 1-chloro-2-methyl- is an organic compound with the molecular formula C6H11ClO It is a chlorinated alcohol with a pentene backbone, characterized by the presence of a hydroxyl group and a chlorine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-ol, 1-chloro-2-methyl- typically involves the chlorination of 4-Penten-2-ol. One common method is the reaction of 4-Penten-2-ol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4-Penten-2-ol, 1-chloro-2-methyl- may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Penten-2-ol, 1-chloro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-Penten-2-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 4-Penten-2-ol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Penten-2-ol, 1-chloro-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Penten-2-ol, 1-chloro-2-methyl- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-2-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Penten-2-ol, 2-methyl-: Similar structure but with a different substitution pattern, affecting its reactivity and properties.

    4-Hydroxypent-1-ene: Another related compound with different functional groups and reactivity.

Uniqueness

4-Penten-2-ol, 1-chloro-2-methyl- is unique due to the presence of both a hydroxyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

20924-77-0

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

1-chloro-2-methylpent-4-en-2-ol

InChI

InChI=1S/C6H11ClO/c1-3-4-6(2,8)5-7/h3,8H,1,4-5H2,2H3

InChI Key

NGWUGWYUMFFKLE-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.